Cas no 124499-18-9 (N-(4-Bromopheneethyl-phthalimide)
N-(4-Bromopheneethyl-phthalimide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-BROMOPHENETHYL)ISOINDOLINE-1,3-DIONE
- N-(p-bromo-phenethyl) phthalimide
- N-(4-Bromopheneethyl-phthalimide
-
- MDL: MFCD09923426
- Inchi: 1S/C16H12BrNO2/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2
- InChI Key: BHAQWVPXYIADCG-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CCN1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 366
- XLogP3: 4.1
- Topological Polar Surface Area: 37.4
Experimental Properties
- Melting Point: 162-165°C
- Solubility: Chloroform (Slightly), Methanol (Slightly)
N-(4-Bromopheneethyl-phthalimide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:-20°C Freezer
N-(4-Bromopheneethyl-phthalimide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 186877-5g |
2-(4-Bromophenethyl)isoindoline-1,3-dione, 95.00 |
124499-18-9 | 5g |
$1650.00 | 2023-09-09 | ||
| TRC | B686178-100mg |
N-(4-Bromopheneethyl-phthalimide |
124499-18-9 | 100mg |
$ 219.00 | 2023-04-18 | ||
| TRC | B686178-500mg |
N-(4-Bromopheneethyl-phthalimide |
124499-18-9 | 500mg |
$ 835.00 | 2023-09-08 | ||
| TRC | B686178-1g |
N-(4-Bromopheneethyl-phthalimide |
124499-18-9 | 1g |
$ 1070.00 | 2022-06-06 | ||
| TRC | B686178-5g |
N-(4-Bromopheneethyl-phthalimide |
124499-18-9 | 5g |
$ 4053.00 | 2023-04-18 | ||
| TRC | B686178-1000mg |
N-(4-Bromopheneethyl-phthalimide |
124499-18-9 | 1g |
$ 1303.00 | 2023-04-18 | ||
| A2B Chem LLC | AX33186-5g |
N-(4-Bromopheneethyl-phthalimide |
124499-18-9 | 95% | 5g |
$1098.00 | 2024-04-20 |
N-(4-Bromopheneethyl-phthalimide Related Literature
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on N-(4-Bromopheneethyl-phthalimide
N-(4-Bromopheneethyl-phthalimide (CAS No. 124499-18-9): A Comprehensive Overview of Properties and Applications
N-(4-Bromopheneethyl-phthalimide (CAS No. 124499-18-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This brominated phthalimide derivative exhibits unique structural features, making it valuable for various synthetic applications. With the growing demand for halogenated organic compounds in drug discovery and advanced material development, understanding this chemical's properties and potential uses becomes increasingly important.
The molecular structure of N-(4-Bromopheneethyl-phthalimide combines a phthalimide moiety with a brominated phenethyl group, creating interesting electronic properties. Researchers have explored its role as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates and functional materials. Recent studies in medicinal chemistry highlight how brominated compounds like this can serve as crucial precursors for targeted drug design, especially in addressing current challenges in neurological disorders and inflammatory conditions.
From a synthetic chemistry perspective, CAS 124499-18-9 offers several advantages. The bromine atom provides an excellent handle for further functionalization through various cross-coupling reactions, making it valuable in palladium-catalyzed transformations and other modern synthetic methodologies. Many researchers are investigating its potential in creating novel small molecule therapeutics, particularly as the pharmaceutical industry seeks more efficient routes to drug candidates with improved bioavailability.
In materials science, N-(4-Bromopheneethyl)-phthalimide derivatives have shown promise in the development of organic electronic materials. The compound's ability to influence electron transport properties makes it interesting for applications in organic semiconductors and photovoltaic materials. As renewable energy technologies advance, such specialized compounds are becoming increasingly relevant for next-generation solar cells and energy storage solutions.
The safety profile and handling considerations for 124499-18-9 follow standard laboratory protocols for brominated aromatic compounds. While not classified as highly hazardous, proper precautions should be taken during synthesis and handling. Researchers emphasize the importance of understanding its structure-activity relationships when designing new derivatives, particularly for biomedical applications where selectivity and potency are crucial factors.
Market trends indicate growing interest in brominated phthalimide derivatives across multiple industries. The compound's versatility as a synthetic intermediate has led to increased commercial availability from specialty chemical suppliers. Current research focuses on optimizing its synthetic routes to improve yields and purity, addressing the pharmaceutical industry's need for high-quality building blocks in drug development pipelines.
Analytical characterization of N-(4-Bromopheneethyl-phthalimide typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods ensure proper identification and purity assessment, which are critical for research applications. Recent advances in analytical instrumentation have enabled more detailed studies of its molecular interactions and reactivity patterns.
Environmental considerations for CAS 124499-18-9 follow general guidelines for aromatic bromo compounds. Researchers are investigating greener synthetic approaches to minimize waste generation, aligning with the pharmaceutical industry's push toward more sustainable chemistry practices. The development of catalytic methods for its preparation represents an active area of investigation in academic and industrial laboratories.
Future research directions for N-(4-Bromopheneethyl)-phthalimide may explore its potential in emerging fields such as bioconjugation chemistry and targeted drug delivery systems. The compound's structural features make it a candidate for developing novel probes and therapeutic agents, particularly in areas like cancer research and neurodegenerative diseases where precise molecular targeting is essential.
For researchers working with 124499-18-9, proper storage conditions (typically cool and dry environments) help maintain stability. The compound's shelf life and handling recommendations continue to be refined as more data becomes available from ongoing studies. Documentation of its physical and chemical properties supports its growing use in various chemical and biological applications.
In conclusion, N-(4-Bromopheneethyl-phthalimide (CAS No. 124499-18-9) represents an important compound in modern chemical research. Its unique structural characteristics and versatile reactivity profile make it valuable for pharmaceutical development, materials science, and synthetic methodology studies. As research continues to uncover new applications for this brominated derivative, its role in advancing scientific discovery across multiple disciplines appears increasingly significant.
124499-18-9 (N-(4-Bromopheneethyl-phthalimide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)